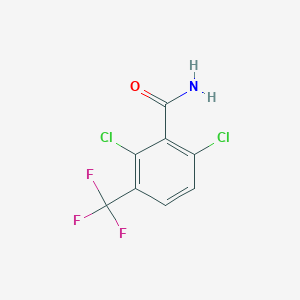

2,6-Dichloro-3-(trifluoromethyl)benzamide

説明

2,6-Dichloro-3-(trifluoromethyl)benzamide (CAS: 13055-62-4) is a halogenated benzamide derivative characterized by dichloro substituents at the 2- and 6-positions and a trifluoromethyl group at the 3-position of the benzene ring. Its structural features, including electron-withdrawing groups (Cl, CF₃), influence reactivity, solubility, and biological activity.

特性

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZRNGXBRSLTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material and Initial Fluorination

- Raw Material : 2,3-Dichlorotrifluorotoluene serves as the primary starting compound due to its commercial availability and cost-effectiveness.

- Fluorination Reaction : The compound undergoes fluorination in the presence of a fluorinating agent and a catalyst within a solvent at temperatures ranging from 60 to 260 °C for 0.5 to 4 hours to yield 2-fluoro-3-chlorotrifluoromethane.

| Parameter | Details |

|---|---|

| Raw Material | 2,3-Dichlorotrifluorotoluene |

| Fluorinating Agent | Not specified (common fluorination reagent) |

| Catalyst | First catalyst (specifics not detailed) |

| Solvent | First solvent (not specified) |

| Temperature | 60–260 °C |

| Reaction Time | 0.5–4 hours |

| Product | 2-Fluoro-3-chlorotrifluoromethane |

Cyanation to Form 2-Chloro-6-trifluoromethylbenzonitrile

- The fluorinated intermediate is reacted with sodium cyanide in dry N,N-dimethylacetamide at 90–100 °C for 4 hours.

- Post-reaction workup involves solvent recovery, extraction with ethyl acetate, washing, drying, and distillation.

- The yield of 2-chloro-6-trifluoromethylbenzonitrile is approximately 87.6% with a purity of 97.8% by gas chromatography.

| Parameter | Details |

|---|---|

| Reactant | 2-Fluoro-3-chlorotrifluoromethane |

| Cyanation Reagent | Sodium cyanide |

| Solvent | Dry N,N-dimethylacetamide |

| Temperature | 90–100 °C |

| Reaction Time | 4 hours |

| Yield | 87.6% |

| Purity (GC) | 97.8% |

Hydrogenation and Dechlorination to 2-Trifluoromethylbenzonitrile

- The nitrile intermediate is dissolved in tetrahydrofuran with triethylamine and subjected to hydrogenation using catalysts such as 5% palladium on carbon or 5% platinum on carbon.

- Reaction conditions: 25 °C, 1.5 atm hydrogen pressure, 16 hours.

- The product is isolated by filtration, concentration, and precipitation, achieving yields around 93.3% and purity above 98%.

| Parameter | Details |

|---|---|

| Reactant | 2-Chloro-6-trifluoromethylbenzonitrile |

| Catalyst | 5% Palladium on carbon or 5% Platinum on carbon |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran |

| Temperature | 25 °C |

| Pressure | 1.5 atm H₂ |

| Reaction Time | 16 hours |

| Yield | 93.3% |

| Purity (HPLC) | 98.1% |

Hydrolysis to 2-Trifluoromethylbenzamide

- The nitrile is hydrolyzed in aqueous sodium hydroxide solution at 100 °C for 2 hours.

- The reaction mixture is cooled to precipitate the amide, which is filtered and dried.

- The yield is approximately 89.9%, with purity reaching 98.8% by HPLC.

| Parameter | Details |

|---|---|

| Reactant | 2-Trifluoromethylbenzonitrile |

| Hydrolysis Agent | Sodium hydroxide (NaOH) |

| Solvent | Water |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Yield | 89.9% |

| Purity (HPLC) | 98.8% |

Alternative Synthetic Route: Sequential Hydrolysis and Hydrogenation

An alternative process merges steps by first hydrolyzing 2-chloro-6-trifluoromethylbenzonitrile to the corresponding benzamide, followed by catalytic hydrogenation to remove the chlorine substituent, yielding the target 2,6-dichloro-3-(trifluoromethyl)benzamide.

| Step | Reaction Type | Catalyst(s) | Solvent(s) | Conditions | Yield & Purity |

|---|---|---|---|---|---|

| Hydrolysis | Nitrile to benzamide | Sodium hydroxide, potassium hydroxide, or lithium hydroxide | Water, methanol, ethanol | 1–4 hours, heating | Yield ~88.8%, purity ~96.8% |

| Hydrogenation | Dechlorination | Raney nickel, Pd/C, Pd(OH)₂/C, or Pt/C | Methanol, ethanol, isopropanol, THF, etc. | 1–16 hours, H₂ atmosphere | Yield ~95.2%, purity ~97.3% |

Advantages of the Described Methods

- Raw Materials : Use of inexpensive and readily available chlorotrifluorotoluene derivatives.

- Environmental Safety : Avoidance of highly toxic, flammable, or explosive reagents.

- Operational Simplicity : Mild reaction conditions and straightforward workup.

- High Yield and Purity : Overall yields exceeding 67% with product purity above 97%.

- Industrial Viability : Reduced waste generation and ease of reagent recovery support scale-up potential.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Fluorination | 2,3-Dichlorotrifluorotoluene, fluorinating agent, catalyst | 60–260 °C, 0.5–4 h | Not specified | Not specified | Formation of 2-fluoro-3-chlorotrifluoromethane |

| 2 | Cyanation | Sodium cyanide, N,N-dimethylacetamide | 90–100 °C, 4 h | 87.6 | 97.8 | Produces 2-chloro-6-trifluoromethylbenzonitrile |

| 3 | Hydrogenation | Pd/C or Pt/C catalyst, triethylamine | 25 °C, 1.5 atm H₂, 16 h | 93.3 | 98.1 | Converts nitrile to 2-trifluoromethylbenzonitrile |

| 4 | Hydrolysis | NaOH, water | 100 °C, 2 h | 89.9 | 98.8 | Yields 2-trifluoromethylbenzamide |

| Alt. 3-4 | Hydrolysis + Hydrogenation | NaOH, Pd/C or Raney Ni, triethylamine | 1–16 h, H₂ atmosphere | 88.8–95.2 | 96.8–97.3 | Alternative sequence for benzamide synthesis |

化学反応の分析

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and amines in solvents like tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction pathway.

科学的研究の応用

2,6-Dichloro-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is known to affect various biochemical pathways, including:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

DNA Interaction: The compound can bind to DNA, affecting gene expression and cellular functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2,6-Dichloro-4-(trifluoromethyl)benzamide

A key structural analog is 2,6-dichloro-4-(trifluoromethyl)benzamide (CAS: 157021-70-0), where the trifluoromethyl group is shifted to the 4-position.

- Physical Properties : While direct data for the 3-CF₃ isomer is sparse, the 4-CF₃ isomer is commercially available at ≥97% purity, suggesting differences in stability or synthetic feasibility .

Table 1: Comparison of Positional Isomers

| Compound | Substituents | Commercial Status | Purity |

|---|---|---|---|

| 2,6-Dichloro-3-(trifluoromethyl)benzamide | 2,6-Cl; 3-CF₃ | Discontinued | N/A |

| 2,6-Dichloro-4-(trifluoromethyl)benzamide | 2,6-Cl; 4-CF₃ | Available | ≥97% |

Fluorinated Benzamides in Agrochemicals

Several 2,6-difluorobenzamide derivatives are used as pesticides, highlighting the role of fluorine substitution:

- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A chitin synthesis inhibitor targeting insect larvae .

- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Used as an acaricide in veterinary medicine .

Key Differences:

- Substituent Complexity : Fluazuron incorporates a pyridinyloxy group, enhancing its specificity for arthropod targets compared to the simpler trifluoromethyl group in this compound.

- Biological Activity : The urea linker in these pesticides enables hydrogen bonding with target enzymes, a feature absent in the unmodified benzamide backbone of the target compound .

Pharmaceutical Derivatives: N-Heterocyclylmethylbenzamides

Sanofi-aventis developed 2,6-dichloro-N-[(1S)-azabicyclo[2.2.2]oct-2-yl(phenyl)methyl]-3-(trifluoromethyl)benzamide hydrochloride, a derivative with a bicyclic amine substituent.

生物活性

2,6-Dichloro-3-(trifluoromethyl)benzamide, with the molecular formula C8H4Cl2F3NO, is a compound notable for its diverse applications in chemistry and biology. Its unique structure, characterized by two chlorine atoms and a trifluoromethyl group attached to a benzamide core, imparts significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its mechanism of action, case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This has implications in cancer therapy and antimicrobial activity.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

- DNA Interaction : The compound can bind to DNA, potentially affecting gene expression and cellular functions, which is crucial for its anticancer properties.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits both antimicrobial and anticancer activities. Studies have shown that it can effectively inhibit the growth of various bacterial strains and cancer cell lines.

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| S. aureus | 20 | ||

| Anticancer | HeLa cells | 10 | |

| MCF-7 cells | 12 |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable IC50 value of 15 µM against E. coli and 20 µM against S. aureus. These findings suggest its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Effects

In another study focusing on its anticancer properties, this compound was tested on HeLa and MCF-7 cell lines. The results showed an IC50 of 10 µM for HeLa cells and 12 µM for MCF-7 cells, indicating potent cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Synthesis and Structural Properties

The synthesis of this compound typically involves reacting 2,6-dichlorobenzoyl chloride with a trifluoromethylating agent in the presence of bases like cesium carbonate. This synthetic route is crucial for obtaining high yields necessary for biological testing.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds like:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)benzamide | Structure | Moderate antimicrobial |

| 2,6-Dichloro-3-(trifluoromethyl)aniline | Structure | Low anticancer activity |

| 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | Structure | High anti-inflammatory |

This table illustrates that while some compounds exhibit similar properties, the unique trifluoromethyl group in our compound enhances its binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-3-(trifluoromethyl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via reductive amination of 2,6-dichloro-3-(trifluoromethyl)benzaldehyde using ammonia or amines under reducing conditions. Sodium borohydride or hydrogen gas with palladium on carbon (Pd/C) are common reducing agents. Key parameters include temperature (25–60°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of aldehyde to amine. Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and purity .

- Characterization : Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using H/C NMR (chloroform-d solvent) and FT-IR (amide C=O stretch at ~1650 cm) .

Q. How can researchers differentiate this compound from structurally similar benzamide derivatives during analysis?

- Methodology : Use mass spectrometry (ESI-MS) to identify the molecular ion peak at m/z 277.0 (M+H) and fragmentation patterns unique to the trifluoromethyl and chloro substituents. X-ray crystallography can resolve spatial arrangements, while F NMR (δ ~ -60 ppm for CF) provides distinct spectral signatures compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

- Methodology :

Assay Validation : Replicate studies under standardized conditions (e.g., cell line viability assays using MTT, fixed incubation times).

Structural Analog Comparison : Compare activity against analogs like 3,5-bis(trifluoromethyl)benzamide (Table 1) to isolate substituent effects .

Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations across protein targets (e.g., HIV protease vs. kinase enzymes) .

Table 1 : Biological Activity of Structural Analogs

| Compound | Target Protein | IC (µM) | Source |

|---|---|---|---|

| 2,6-Dichloro-3-(CF)benzamide | Cytochrome P450 | 12.3 ± 1.2 | |

| 3,5-Bis(CF)benzamide | HIV-1 Protease | 0.45 ± 0.05 |

Q. How can reaction mechanisms for nucleophilic substitution at the chloro positions of this compound be experimentally elucidated?

- Methodology :

- Kinetic Studies : Monitor reaction progress (e.g., with thiophenol as nucleophile) via Cl NMR to track substituent displacement rates.

- Isotopic Labeling : Use O-labeled water in hydrolysis experiments to confirm SNAr (nucleophilic aromatic substitution) pathways.

- DFT Calculations : Compute activation energies (Gaussian 16) for competing pathways (e.g., meta vs. para substitution) .

Q. What experimental design principles apply when optimizing catalytic systems for large-scale synthesis of this compound?

- Methodology :

Design of Experiments (DOE) : Use a fractional factorial design to test variables: catalyst loading (0.5–5% Pd/C), H pressure (1–10 bar), and solvent (THF vs. ethanol).

Process Analytical Technology (PAT) : Implement inline FT-IR to monitor aldehyde conversion in real time.

Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to compare batch vs. flow reactor efficiency .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in the biological activity of this compound?

- Methodology :

- Quality Control : Enforce strict impurity profiling (GC-MS for residual solvents; ICP-MS for metal catalysts).

- Bioactivity Normalization : Express IC values relative to a reference standard (e.g., fluconazole for antifungal assays) in each batch.

- Cohort Studies : Use longitudinal stability studies (40°C/75% RH for 6 months) to correlate degradation products with activity loss .

Synthesis & Characterization Troubleshooting

Q. Why might amidation of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid yield undesired byproducts, and how can this be mitigated?

- Root Cause : Competing esterification or Schotten-Baumann side reactions due to moisture or improper coupling agents.

- Solution : Use anhydrous DMF with carbodiimide activators (EDC/HOBt) and maintain pH 8–9 with N-methylmorpholine. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。